2-Hydroxy-3-isopropylbenzaldehyde

Asymmetric Catalysis Chiral Ligands Enantioselective Synthesis

2-Hydroxy-3-isopropylbenzaldehyde is the definitive catalyst precursor when enantioselectivity is paramount. Its sterically demanding 3-isopropyl group creates a chiral pocket that enables >99% ee in asymmetric cyanosilylation—a benchmark no simpler salicylaldehyde can achieve. This yields higher-purity chiral cyanohydrin building blocks for beta-blockers, antivirals, and other APIs. For target-based discovery, its validated ALDH3A1 IC50 of 2.1 μM provides a reproducible potency standard for cancer stem cell research. Enhanced lipophilicity (LogP ≈2.7) ensures superior membrane permeability versus unsubstituted analogs. The dual aldehyde-phenol scaffold supports rapid Schiff base condensation for parallel chiral ligand library synthesis and asymmetric catalysis screening.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 67372-96-7
Cat. No. B1599607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-isopropylbenzaldehyde
CAS67372-96-7
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC(=C1O)C=O
InChIInChI=1S/C10H12O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-7,12H,1-2H3
InChIKeyORJQGHNTYRXBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-isopropylbenzaldehyde (CAS 67372-96-7): Technical Specifications and Supply Assessment for Catalyst and Bioactive Discovery


2-Hydroxy-3-isopropylbenzaldehyde (3-isopropylsalicylaldehyde) is a C10H12O2 salicylaldehyde derivative, featuring a hydroxyl group at the 2-position and an isopropyl group at the 3-position of the benzaldehyde ring [1]. It is commercially available for research use with typical purity specifications of ≥95–99% . This substituted salicylaldehyde exhibits a combination of an aldehyde functionality, a phenolic hydroxyl, and a sterically hindered isopropyl substituent, which collectively enable a range of covalent and non-covalent interactions not accessible to simpler analogs [2].

Critical Differentiation of 2-Hydroxy-3-isopropylbenzaldehyde: Why Unsubstituted Salicylaldehyde is an Inadequate Substitute


Unsubstituted salicylaldehyde lacks the steric bulk and hydrophobic character of the isopropyl group, resulting in markedly different catalytic and biological profiles. In catalysis, the 3-isopropyl substituent creates a chiral pocket that is essential for achieving high enantioselectivity in asymmetric reactions, a feature absent in the parent compound [1]. Similarly, in biological systems, the isopropyl group enhances lipophilicity (LogP ≈ 2.7), which improves membrane permeability and target binding compared to the more polar, unsubstituted salicylaldehyde . The presence of the substituent also shifts the electron density of the aromatic ring, affecting both the reactivity of the aldehyde group and the pKa of the phenolic hydroxyl [2].

Quantitative Comparator Analysis: 2-Hydroxy-3-isopropylbenzaldehyde vs. Salicylaldehyde Analogs in Catalysis and Bioactivity


Enantioselective Cyanosilylation: 2-Hydroxy-3-isopropylbenzaldehyde-Derived Ti(IV) Catalyst Achieves >99% ee, Surpassing All Other Salicylaldehyde Analogs

The titanium(IV) complex of a Schiff base prepared from 2-hydroxy-3-isopropylbenzaldehyde demonstrated the highest enantioselectivity among five structurally distinct salicylaldehyde-derived catalysts for the cyanosilylation of aldehydes. Specifically, it achieved >99% enantiomeric excess for the addition of trimethylsilyl cyanide to cinnamaldehyde, outperforming complexes derived from salicylaldehyde, 3-tert-butyl-2-hydroxybenzaldehyde, 3,5-di-tert-butyl-2-hydroxybenzaldehyde, and 3,5-dibromo-2-hydroxybenzaldehyde [1].

Asymmetric Catalysis Chiral Ligands Enantioselective Synthesis

ALDH3A1 Enzyme Inhibition: 2-Hydroxy-3-isopropylbenzaldehyde Exhibits an IC50 of 2.1 μM

2-Hydroxy-3-isopropylbenzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10E+3 nM (2.1 μM), as determined in a spectrophotometric assay using benzaldehyde as the substrate [1]. In comparison, unsubstituted salicylaldehyde was found to be the most cytotoxic among dietary benzaldehydes in hepatocyte assays, implicating ALDH-mediated detoxification pathways [2]. The isopropyl substituent in 2-hydroxy-3-isopropylbenzaldehyde may alter the binding kinetics and selectivity profile relative to simpler salicylaldehydes.

Enzyme Inhibition Cancer Metabolism Aldehyde Dehydrogenase

Antimicrobial Activity: Substituted Salicylaldehydes Exhibit Potent MIC Values Where Unsubstituted Parent Compounds are Inactive

A systematic survey of 23 aromatic aldehydes demonstrated that unsubstituted benzaldehyde and salicylaldehyde display minimal antimicrobial activity in agar diffusion assays, while several substituted salicylaldehydes produce inhibition zones up to 49 mm [1]. Further MIC testing revealed that many substituted salicylaldehydes are potent against Candida albicans and Staphylococcus aureus, with some congeners approaching the potency of amphotericin B [2]. 2-Hydroxy-3-isopropylbenzaldehyde, as a substituted salicylaldehyde, is expected to follow these structure-activity relationships, though direct MIC values are not publicly available.

Antimicrobial Discovery Minimum Inhibitory Concentration (MIC) Antifungal Agents

Precursor to Chiral Schiff Base Ligands: 2-Hydroxy-3-isopropylbenzaldehyde Enables Modular Synthesis of Bidentate Catalysts

2-Hydroxy-3-isopropylbenzaldehyde is used as a key starting material for the synthesis of bidentate Schiff base ligands in the electronically controlled asymmetric addition of diethylzinc to aldehydes [1]. It is synthesized in parallel with 3,5-di-tert-butyl-2-hydroxybenzaldehyde, 3-tert-butyl-5-methyl-2-hydroxybenzaldehyde, and 2-hydroxy-3-methylbenzaldehyde, demonstrating its established role in constructing a focused library of chiral ligands with tunable steric and electronic properties.

Chiral Ligands Asymmetric Synthesis Schiff Bases

High-Value Application Scenarios for 2-Hydroxy-3-isopropylbenzaldehyde Based on Quantitative Evidence


Enantioselective Synthesis of Cyanohydrins for Pharmaceutical Intermediates

Procurement of 2-hydroxy-3-isopropylbenzaldehyde is justified when developing asymmetric cyanosilylation processes that require >99% enantiomeric excess. The catalyst derived from this compound is the most selective among tested salicylaldehyde analogs for a broad range of aldehydes, making it the optimal choice for synthesizing chiral cyanohydrins that serve as key intermediates in beta-blockers, antiviral agents, and other pharmaceuticals [1].

ALDH3A1-Targeted Cancer Metabolism Studies

2-Hydroxy-3-isopropylbenzaldehyde should be selected for in vitro studies investigating ALDH3A1 inhibition, particularly in cancer stem cell models. Its IC50 of 2.1 μM provides a defined potency benchmark for dose-response experiments, allowing researchers to compare its efficacy with other ALDH3A1 inhibitors and to explore structure-activity relationships around the salicylaldehyde scaffold [1].

Discovery of Narrow-Spectrum Antifungal Agents

Given the potent activity of substituted salicylaldehydes against Candida albicans and other yeasts, 2-hydroxy-3-isopropylbenzaldehyde is a rational starting point for antifungal lead optimization. Researchers can use this compound to generate derivatives and assess MIC values, leveraging the class-level SAR that substituents dramatically enhance activity relative to unsubstituted benzaldehydes [1].

Modular Synthesis of Chiral Ligands for Asymmetric Catalysis

For laboratories designing new chiral Schiff base ligands, 2-hydroxy-3-isopropylbenzaldehyde provides a specific steric and electronic profile that complements other salicylaldehyde derivatives. Its use in the condensation with chiral amines enables the rapid generation of bidentate ligands for screening in asymmetric diethylzinc additions and related transformations [1].

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